molecular formula C37H43N3O10 B10754493 1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one

1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one

Cat. No.: B10754493
M. Wt: 689.7 g/mol
InChI Key: RTMCABLCJUSQFP-QUMQEAAQSA-N
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Description

PL-DI, also known as Photoluminescent Diimide, is a compound that exhibits photoluminescence properties. Photoluminescence is the emission of light from a molecule or material after it has absorbed photons. This property makes PL-DI valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

PL-DI can be synthesized through a series of chemical reactions involving the condensation of aromatic dianhydrides with aromatic diamines. The reaction typically occurs in a high-boiling solvent such as dimethylformamide or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete condensation .

Industrial Production Methods

On an industrial scale, the production of PL-DI involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent production of high-quality PL-DI .

Chemical Reactions Analysis

Types of Reactions

PL-DI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PL-DI has a wide range of applications in scientific research:

Mechanism of Action

PL-DI exerts its effects through the absorption of photons, leading to an excited electronic state. The molecule then returns to its ground state by emitting light, a process known as fluorescence. The efficiency of this process depends on the molecular structure and the surrounding environment. PL-DI interacts with various molecular targets, including proteins and nucleic acids, making it useful in biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PL-DI

PL-DI stands out due to its high photoluminescence quantum yield and stability under various conditions. These properties make it particularly suitable for applications requiring long-term stability and high sensitivity .

Properties

Molecular Formula

C37H43N3O10

Molecular Weight

689.7 g/mol

IUPAC Name

1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C37H43N3O10/c1-38(18-20-49-36-28(45-2)22-26(23-29(36)46-3)12-14-34(43)39-16-8-6-10-32(39)41)19-21-50-37-30(47-4)24-27(25-31(37)48-5)13-15-35(44)40-17-9-7-11-33(40)42/h6-7,10-15,22-25H,8-9,16-21H2,1-5H3/b14-12+,15-13+

InChI Key

RTMCABLCJUSQFP-QUMQEAAQSA-N

Isomeric SMILES

CN(CCOC1=C(C=C(C=C1OC)/C=C/C(=O)N2C(=O)C=CCC2)OC)CCOC3=C(C=C(C=C3OC)/C=C/C(=O)N4C(=O)C=CCC4)OC

Canonical SMILES

CN(CCOC1=C(C=C(C=C1OC)C=CC(=O)N2CCC=CC2=O)OC)CCOC3=C(C=C(C=C3OC)C=CC(=O)N4CCC=CC4=O)OC

Origin of Product

United States

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